molecular formula C8H7BrN2OS B2440175 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine CAS No. 383131-03-1

6-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2440175
CAS No.: 383131-03-1
M. Wt: 259.12
InChI Key: WRDXLSFNQNUSMN-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Scaffold in Chemical and Medicinal Chemistry

The benzothiazole nucleus is a versatile pharmacophore, a molecular framework that is responsible for a drug's pharmacological activity. tandfonline.combenthamdirect.com Its derivatives have been found to exhibit a wide array of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. nih.govresearchgate.netbenthamdirect.compcbiochemres.com The presence of nitrogen and sulfur atoms in the thiazole (B1198619) ring, combined with the aromatic benzene (B151609) ring, allows for diverse chemical modifications, leading to a broad spectrum of biological targets. benthamscience.comiajesm.in The ability to easily introduce various substituents at different positions of the benzothiazole ring system allows medicinal chemists to fine-tune the pharmacological profile of these compounds, enhancing their efficacy and reducing potential side effects. benthamscience.comresearchgate.net This structural versatility has led to the development of several clinically used drugs containing the benzothiazole core. scilit.comnih.gov

Overview of Substituted 2-Aminobenzothiazole (B30445) Derivatives

Among the various classes of benzothiazole derivatives, 2-aminobenzothiazoles have garnered significant attention due to their synthetic accessibility and broad range of biological applications. iajesm.inrsc.orgnih.govnih.gov The amino group at the 2-position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a large library of derivatives. nih.govnih.govnih.gov These derivatives have been extensively investigated for their potential as anticancer agents, with some compounds showing potent inhibitory activity against various cancer cell lines. nih.govnih.govresearchgate.net Furthermore, substituted 2-aminobenzothiazoles have demonstrated efficacy as antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govniscpr.res.in The specific substitutions on the benzene ring and the amino group play a crucial role in determining the biological activity and target selectivity of these compounds. benthamscience.com

Rationale for Research on 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine and its Analogues

The specific compound, this compound, combines several structural features that make it a compelling subject for research. The presence of a bromine atom at the 6-position and a methoxy (B1213986) group at the 4-position of the benzothiazole ring can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. Halogen atoms like bromine are known to enhance the binding affinity of molecules to their targets through halogen bonding, a type of non-covalent interaction. The methoxy group, an electron-donating group, can modulate the electron density of the aromatic system, potentially impacting the compound's reactivity and biological activity.

The investigation into this compound and its analogues is driven by the hypothesis that these specific substitutions can lead to novel compounds with enhanced or selective biological activities. By systematically synthesizing and evaluating a series of related compounds, researchers aim to establish structure-activity relationships (SAR), which are crucial for the rational design of more potent and specific therapeutic agents. The exploration of these analogues could lead to the discovery of new lead compounds for the treatment of various diseases, including cancer and infectious diseases.

Detailed Research Findings

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine. nih.govnih.gov For this compound, the starting material would be 3-bromo-5-methoxyaniline.

The structural characterization of these synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed for this purpose. nih.govacs.org X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule in the solid state. researchgate.netnih.gov

Chemical Properties

The chemical properties of this compound are influenced by the interplay of the benzothiazole core and its substituents. The amino group at the 2-position can act as a nucleophile, participating in various chemical reactions to form new derivatives. nih.gov The bromine atom can be a site for cross-coupling reactions, allowing for the introduction of new functional groups. The methoxy group can influence the reactivity of the benzene ring.

Table 1: Physicochemical Properties of 6-Bromo-1,3-benzothiazol-2-amine

PropertyValueReference
Molecular FormulaC₇H₅BrN₂S researchgate.netnih.gov
Molecular Weight229.10 g/mol researchgate.netnih.gov
Crystal SystemOrthorhombic researchgate.net

Biological Activities

While specific biological activity data for this compound is not extensively detailed in the provided search results, the broader class of substituted 2-aminobenzothiazoles has been widely studied. These studies provide a strong basis for anticipating the potential biological activities of this specific compound.

Anticancer Activity: Many 2-aminobenzothiazole derivatives have shown significant anticancer properties. nih.govnih.govresearchgate.netnih.govnih.gov The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases. nih.govnih.gov The substitutions on the benzothiazole ring are critical for determining the potency and selectivity of these compounds against different cancer cell lines. nih.gov

Antimicrobial Activity: Benzothiazole derivatives are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govresearchgate.netresearchgate.net The presence of the bromine atom in this compound could potentially enhance its antimicrobial properties.

Other Potential Activities: Based on the diverse biological profile of the benzothiazole scaffold, this compound and its analogues could also be investigated for anti-inflammatory, neuroprotective, and other therapeutic effects. nih.govresearchgate.netbenthamdirect.com

Table 2: Reported Biological Activities of Substituted Benzothiazole Derivatives

ActivityTarget/Mechanism (if known)Reference(s)
AnticancerInhibition of kinases (e.g., VEGFR-2, PI3K) nih.govnih.gov
AntimicrobialDisruption of microbial cell processes nih.govresearchgate.netresearchgate.net
Anti-inflammatoryModulation of inflammatory pathways nih.govresearchgate.netbenthamdirect.com
AnticonvulsantCNS activity nih.govresearchgate.net
AntiviralInhibition of viral replication nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDXLSFNQNUSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-03-1
Record name 6-bromo-4-methoxybenzo[d]thiazol-2-amine
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Structural Characterization and Advanced Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

There is no available HRMS data to confirm the elemental composition and exact mass of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine. Such data is crucial for verifying the molecular formula (C₈H₇BrN₂OS) by comparing the experimentally measured mass with the theoretically calculated mass, typically with a precision of a few parts per million (ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectra for this compound are not documented. A detailed analysis would involve identifying characteristic absorption bands (in cm⁻¹) corresponding to the N-H stretches of the primary amine, C-N stretching, C=N imine stretching within the thiazole (B1198619) ring, C-O stretching of the methoxy (B1213986) group, and C-Br stretching, as well as aromatic C-H and C=C vibrations.

X-ray Crystallography for Solid-State Structure Determination

A search for crystal structure data in crystallographic databases yielded no results for this compound. Consequently, a detailed discussion of its solid-state properties is not possible.

Without crystallographic data, bond lengths, bond angles, and dihedral angles that define the precise three-dimensional shape of the molecule cannot be determined.

Information on how molecules of this compound interact with each other in the solid state, including potential hydrogen bonds involving the amine group, is unavailable.

The arrangement of molecules within the crystal lattice, which defines the crystal packing and any resulting supramolecular structures, remains unknown without X-ray diffraction studies.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies investigating the electronic structure and reactivity of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine have been reported. Such studies would be necessary to calculate quantum chemical descriptors like HOMO-LUMO energy gaps, ionization potential, electron affinity, and global reactivity descriptors, which provide insight into the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, highlighting regions with negative potential (likely around the nitrogen and oxygen atoms) and positive potential (near the amine hydrogens), which are crucial for understanding intermolecular interactions.

Molecular Docking Investigations

Ligand-Protein Interaction Profiling for Target Identification

A specific ligand-protein interaction profile for this compound has not been established. While related benzothiazole (B30560) structures have been docked against various enzymes to identify potential biological targets, this specific compound has not been included in such screening studies.

Prediction of Binding Affinities and Modes

Predictions of binding affinities and binding modes for this compound with specific protein targets are not available. This analysis would require dedicated molecular docking simulations against the crystal structures of relevant enzymes.

Computational Insights into Enzyme Inhibition Mechanisms

There are no computational studies providing insights into the potential enzyme inhibition mechanisms of this compound against targets such as DprE1, InhA, COX-1, COX-2, PI3Kγ, MurB, or 14α-lanosterol demethylase. Research into how the unique substitutions of this compound might influence its interaction with the active sites of these enzymes has not yet been performed.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer or antimicrobial activities.

In a typical QSAR study of benzothiazole analogs, a dataset of compounds with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A hypothetical QSAR analysis for a series of benzothiazole derivatives might involve the generation of a multiple linear regression (MLR) model. The goal is to create an equation that can predict the biological activity (e.g., expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) based on a selection of descriptors.

For instance, a study on a series of benzothiazole derivatives as cytotoxic inhibitors identified that physicochemical descriptors largely influence their activity. The analysis revealed that the presence of specific functional groups, such as trifluoromethyl, was correlated with higher potency. researchgate.net

Hypothetical QSAR Data for Benzothiazole Derivatives

CompoundpIC50 (Observed)LogP (Hydrophobicity)Molecular WeightDipole Moment
Derivative A6.52.83502.1
Derivative B7.23.53802.5
Derivative C5.92.13201.8
Derivative D7.84.24103.0

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The resulting QSAR models are validated to ensure their robustness and predictive power. researchgate.net Such models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. pensoft.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For a class of compounds like benzothiazole derivatives, a pharmacophore model can be generated based on the structures of known active molecules. This model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active.

A pharmacophore model for a series of benzothiazole-based inhibitors might include features such as:

An aromatic ring system corresponding to the benzothiazole core.

A hydrogen bond donor associated with the 2-amino group.

Hydrophobic features related to substituents on the benzothiazole ring.

Additional hydrogen bond acceptors or donors depending on the specific target.

Once a pharmacophore model is developed and validated, it can be used to screen databases containing millions of compounds. The molecules that fit the pharmacophore model are identified as "hits." These hits are then often subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. nih.gov This multi-step in silico approach helps to narrow down the number of compounds for experimental testing, making the drug discovery process more efficient. researchgate.net

Example Pharmacophoric Features for a Benzothiazole Inhibitor

FeatureDescription
Aromatic RingRepresents the benzothiazole scaffold.
Hydrogen Bond DonorTypically the amino group at the 2-position.
Hydrophobic GroupCan be a substituent like the bromo or methoxy (B1213986) group.
Hydrogen Bond AcceptorCould be an atom within a substituent.

This table is a generalized representation and not specific to this compound.

Through these computational strategies, researchers can gain valuable insights into the structure-activity relationships of benzothiazole derivatives and accelerate the discovery of novel therapeutic agents.

In Vitro Biological Activity Investigations

Antimicrobial Activity Research

The potential of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine and its derivatives as antimicrobial agents has been explored against a variety of pathogenic microorganisms.

Evaluation of Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Research into the antibacterial effects of compounds structurally related to this compound has been conducted. A study involving the synthesis of 4-thiazolidinone (B1220212) derivatives from a similar core structure, 2-amino-4-bromo-6-methoxy benzothiazole (B30560), demonstrated antibacterial activity against Bacillus subtilis. The specific activity of this compound itself was not detailed in this particular study. Further research is required to specifically quantify the inhibitory effects of the title compound against Staphylococcus aureus and Bacillus subtilis.

Evaluation of Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Chromobacterium violaceum)

The aforementioned study on 4-thiazolidinone derivatives of 2-amino-4-bromo-6-methoxy benzothiazole also included testing against the Gram-negative bacterium Escherichia coli jetir.org. The synthesized derivatives exhibited variable toxicity against this strain jetir.org. However, specific data on the minimum inhibitory concentration (MIC) of this compound against E. coli, Pseudomonas aeruginosa, and Chromobacterium violaceum is not available in the reviewed literature.

Evaluation of Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

While the broader class of benzothiazole derivatives has been investigated for antifungal properties, specific studies detailing the in vitro activity of this compound against Candida albicans and Aspergillus niger are not prominently available in the current body of scientific literature.

Investigation of Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

The benzothiazole nucleus is a known pharmacophore in the development of antitubercular agents. A study on novel benzothiazole derivatives identified that a compound featuring a 6-methoxy-1,3-benzothiazole core, specifically 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv researchgate.net. While this compound is a derivative and not the parent amine, it highlights the potential of the 6-methoxybenzothiazole (B1296504) scaffold in targeting this pathogen. Direct evaluation of this compound is necessary to ascertain its specific antitubercular efficacy.

Anticancer Activity Research

The cytotoxic potential of benzothiazole derivatives against various cancer cell lines is an active area of research.

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., HCT-116, MCF-7, A549, HT-29, PC-3, U87MG)

Investigations into the anticancer properties of 2-aminobenzothiazoles have shown that substitutions on the benzothiazole ring can significantly influence their cytotoxic effects. For instance, a review on the topic highlights that a 2-aminobenzothiazole (B30445) derivative possessing a 6-methoxyl group exhibited notable antiproliferative effects on the A549 human lung adenocarcinoma cell line researchgate.net. However, the comprehensive cytotoxic profile of this compound, including specific IC50 values against the cell lines HCT-116, MCF-7, A549, HT-29, PC-3, and U87MG, is not yet detailed in the available scientific literature.

Studies on Mechanisms of Action: Induction of Apoptosis and Modulation of Signaling Pathways

While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented, research on related benzothiazole structures provides insight into this potential mechanism of action. A series of N-1,3-benzothiazol-2-ylbenzamide derivatives has been evaluated for antiproliferative activity against human liver (HepG2) and breast cancer (MCF-7) cell lines. biosynth.com Many of these compounds demonstrated a significant inhibitory effect on cell growth, with one derivative, in particular, showing a proapoptotic effect, especially towards the MCF-7 cell line. biosynth.com

Further research into other halogenated benzimidazole (B57391) derivatives, which share structural similarities with benzothiazoles, has also highlighted pro-apoptotic activity. For instance, certain tetrabromo-1H-benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines. mdpi.com Similarly, a study focused on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified a compound that effectively induced both apoptosis and necrosis in MCF-7 cells. nih.gov Flow cytometry analysis revealed that this compound led to a significant 26.86% reduction in cell viability, with the late apoptotic sub-population count being 6.6 times higher than in untreated control cells. nih.gov These findings collectively suggest that the broader benzothiazole class and related heterocyclic compounds are capable of inducing programmed cell death, a key mechanism in anticancer activity.

Anti-inflammatory and Analgesic Activity Research

Benzothiazole derivatives have been a subject of interest for their anti-inflammatory and analgesic properties. Research has shown that various substituted 2-aminobenzothiazoles possess significant anti-inflammatory activity. researchgate.net Notably, a study evaluating a series of these compounds identified 6-methoxy-1,3-benzothiazole-2-amine, a close structural analog to the subject of this article, as one of the most active compounds in an anti-inflammatory assay. researchgate.net This suggests that the methoxy (B1213986) group at the 6-position of the benzothiazole ring contributes positively to this biological activity. researchgate.net The broader class of benzothiazole derivatives is known to possess a wide spectrum of biological activities, including analgesic effects. nih.govresearchgate.net

In Vitro Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Studies

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. The two main isoforms, COX-1 and COX-2, are key targets in the development of anti-inflammatory agents. Research into benzothiazole derivatives has explored their potential as COX inhibitors.

A study on a series of thiadiazole-benzothiazole hybrids evaluated their in vitro inhibitory potential against both COX-1 and COX-2. One of the most potent and selective COX-1 inhibitors from this series was 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide, which demonstrated 51.36 ± 3.32% inhibition of COX-1 at a concentration of 100 µM. Its effect on COX-2 was significantly weaker at 11.05 ± 1.69%. This highlights the potential for developing selective COX inhibitors based on the benzothiazole scaffold. Other studies have also confirmed that the benzothiazole core is a privileged structure for targeting a range of enzymes, including COX.

Table 1: In Vitro COX Inhibition by Benzothiazole Derivatives

CompoundTarget Enzyme% InhibitionConcentration
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamideCOX-151.36 ± 3.32%100 µM
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamideCOX-211.05 ± 1.69%100 µM

Antidiabetic Activity Research

The benzothiazole nucleus is also explored for its potential in developing antidiabetic agents. The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic strategy for managing type 2 diabetes.

In Vitro α-Amylase Enzyme Inhibition

Several studies have demonstrated the potential of benzothiazole derivatives as inhibitors of α-amylase. In one such study, a series of thiazolidinone-based benzothiazole derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. Nearly all the synthesized compounds showed good to excellent activity against α-amylase, with IC50 values ranging from 2.10 ± 0.70 to 37.50 ± 0.70 μM.

Another investigation into new indenopyrazolones bearing benzothiazole moieties also revealed significant α-amylase inhibitory activity. Two compounds from this series, 7i and 7l, showed better activity than the standard drug acarbose, with IC50 values of 92.99 ± 1.94 µg/mL and 95.41 ± 3.92 µg/mL, respectively. These findings underscore the potential of the benzothiazole scaffold in the design of novel α-amylase inhibitors.

Table 2: In Vitro α-Amylase Inhibition by Benzothiazole Derivatives

Compound SeriesMost Active Compound(s)IC50 Value (α-Amylase)
Thiazolidinone-based benzothiazolesNot specified2.10 ± 0.70 µM (most potent)
Indenopyrazolone-benzothiazolesCompound 7i92.99 ± 1.94 µg/mL
Indenopyrazolone-benzothiazolesCompound 7l95.41 ± 3.92 µg/mL
StandardAcarbose103.60 ± 2.15 µg/mL

Anticonvulsant Activity Research of Benzothiazole Derivatives

The benzothiazole core is considered a promising pharmacophore for the development of anticonvulsant agents. Epilepsy is a neurological disorder characterized by neuronal excitability, and there is a continuous need for safer and more effective antiepileptic drugs. Several derivatives of benzothiazole have been reported to exhibit anticonvulsant activity in preclinical studies.

Riluzole, a clinically used drug containing a benzothiazole moiety, is known to have an anticonvulsant activity spectrum similar to phenytoin. Research into novel benzothiazole derivatives has identified several compounds with potent activity. For example, in a study of benzothiazole-coupled sulfonamides, one compound was identified as the most potent anticonvulsant agent in the Pentylenetetrazole (PTZ) test method. Another study on new benzothiazoles with a mercapto-triazole substituent found two compounds that showed stronger anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) test than the positive control drugs. Structure-activity relationship studies suggest that substitutions on the benzothiazole ring significantly influence anticonvulsant efficacy.

Table 3: Anticonvulsant Activity of Selected Benzothiazole Derivatives

Compound SeriesTest ModelActivity Noted
Benzothiazole coupled SulfonamidesPentylenetetrazole (PTZ)Compound 8 was the most potent agent.
Benzothiazoles with mercapto-triazoleMaximal Electroshock (MES)Weaker than carbamazepine, stronger than valproic acid.
Benzothiazoles with mercapto-triazoleSubcutaneous PTZ (scPTZ)Stronger activity than all positive controls used.

Antioxidant Activity Research

Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a priority in drug discovery. Benzothiazole derivatives have been investigated for their antioxidant potential. A study of novel nitro and amino-substituted benzothiazole-2-carboxamides evaluated their antioxidant capacity using DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. A trihydroxy-substituted benzothiazole-2-carboxamide was identified as the most promising antioxidant, proving significantly more potent than the reference compound butylated hydroxytoluene (BHT) in both assays.

In contrast, other studies have shown more modest results. For instance, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a compound containing a bromo-benzothiazole-related core, was found to have only weak radical scavenging activity against DPPH radicals. Research on S-substituted triazolethione derivatives also identified compounds with high antioxidant activity, with one derivative showing DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid. These varied results indicate that the antioxidant capacity of benzothiazole derivatives is highly dependent on the specific substitution patterns on the heterocyclic core.

Nitric Oxide Scavenging Activity Assessment

There is no available scientific data on the nitric oxide scavenging activity of this compound.

Other In Vitro Antioxidant Mechanisms

There is no available scientific data regarding other in vitro antioxidant mechanisms of this compound.

Structure Activity Relationship Sar Studies

Influence of Substituents at the 6-Position on Biological Activity

The C-6 position of the benzothiazole (B30560) ring is a critical site for substitution, and the nature of the substituent at this position significantly modulates the compound's biological profile. A wide array of functional groups have been studied at this position, revealing that this site can influence activities ranging from anticancer to antimicrobial and anti-inflammatory effects.

Research indicates that the introduction of specific substituents on the benzene (B151609) ring of the benzothiazole nucleus is often essential for antiproliferative activity. For instance, compounds with a side chain at the C-6 position have demonstrated better transcriptional inhibitory activities in certain contexts than those with substituents at the C-7 position nih.gov. The potency of benzothiazole derivatives can be enhanced by the presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) groups at the 6-position mdpi.com.

In the context of anti-inflammatory and antioxidant properties, derivatives featuring methoxy or nitro groups at the C-6 position have shown notable activity ijper.org. Furthermore, the well-known drug Riluzole, which features a 6-trifluoromethoxy group, possesses potent anticonvulsant and neuroprotective effects researchgate.net. Other substitutions, such as a 6-ethoxy group, can confer strong local anesthetic properties, while 6-nitro or 6-amino moieties are associated with significant antimicrobial activity researchgate.net. Specifically, electron-withdrawing groups such as fluorine (F), chlorine (Cl), and nitro (NO2) at the 6-position have been linked to significant antibacterial and antifungal activities.

The following table summarizes the influence of various substituents at the 6-position on the biological activities of benzothiazole derivatives.

Substituent at C-6Biological Activity
-OH, -OCH3, -CH3Enhanced Potency mdpi.com
-OCH3, -NO2Anti-inflammatory, Antioxidant ijper.org
-OCF3 (Riluzole)Anticonvulsant, Neuroprotective researchgate.net
-NH2, -NO2Antimicrobial researchgate.net
-F, -Cl, -NO2Antibacterial, Antifungal
Halogens (F, Cl, Br)Anticancer (Antiproliferative) acs.org

Role of the 4-Methoxy Group in Modulating Pharmacological Efficacy

The methoxy group at the C-4 position plays a significant role in modulating the electronic properties and, consequently, the pharmacological efficacy of the benzothiazole scaffold. As an electron-donating group, the 4-methoxy substituent influences the electron density of the entire aromatic system, which can affect binding affinity to biological targets.

The introduction of a methoxy group at the 4-position of a 2-mercaptobenzothiazole core has been shown to increase antibacterial activity mdpi.com. Conversely, replacing this methoxy group with a chloro group at the same position can shift the activity profile towards antifungal efficacy rjptonline.org. This highlights the specific role of the electronic nature of the C-4 substituent in determining the spectrum of antimicrobial action.

Impact of Halogenation (Bromine) on Potency and Selectivity

The presence of a halogen, specifically bromine at the C-6 position, is a crucial determinant of the potency and selectivity of 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine. Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of bioactive molecules.

The inclusion of halogen atoms on the benzothiazole ring can improve potency against various targets. For example, benzothiazole derivatives bearing halogen substituents (including F, Cl, and Br) have demonstrated notable activity against breast cancer cell lines acs.org. The substitution of strong electronegative atoms like bromine or chlorine at the para-position of the benzene ring (C-6) can enhance the lipophilicity of the compounds, which often correlates with improved cytotoxicity ijper.org. This increased lipophilicity can facilitate passage through cellular membranes to reach intracellular targets.

Furthermore, the bromine atom can participate in specific intermolecular interactions that enhance target binding. Crystal structure analysis of 6-Bromo-1,3-benzothiazol-2-amine reveals that the bromine atom can form N—H···Br hydrogen bonds, linking molecules together benthamscience.com. Such interactions, including halogen bonds, can play a significant role in the specific and high-affinity binding of the molecule to its biological target, thereby influencing both potency and selectivity. The incorporation of bromine is therefore a key tool for enhancing the potency of bioactive agents nih.gov.

Significance of the 2-Amino Group for Biological Interactions

The 2-amino group is a cornerstone of the biological activity of this class of benzothiazoles. It serves as a primary point of interaction with biological targets and is a crucial anchor for molecular recognition. Literature on benzothiazole derivatives frequently highlights that substitutions at the C-2 and C-6 positions are responsible for the wide variety of observed biological activities.

The primary amine (-NH2) is a versatile hydrogen bond donor and acceptor. This capability allows it to form strong and directional hydrogen bonds with amino acid residues (such as aspartate, glutamate, or serine) or with the phosphate backbone of nucleic acids within a target's binding site. These interactions are fundamental for the stable and specific binding required for pharmacological activity. The activity of the benzothiazole core is often strengthened by the presence of an amino group at the second position mdpi.com.

Beyond its direct role in binding, the 2-amino group is also a vital synthetic handle. It provides a reactive site for the synthesis of a diverse library of derivatives, such as (thio)urea or amide compounds, allowing for extensive exploration of the structure-activity landscape and the optimization of lead compounds.

Conformational and Steric Effects on Target Binding Profiles

The three-dimensional structure and steric properties of this compound are critical for its interaction with biological targets. The benzothiazole nucleus itself imposes significant conformational constraints on the molecule.

Crystal structure studies of related compounds, such as 6-methoxy-1,3-benzothiazol-2-amine, show that the bicyclic ring system is almost planar researchgate.net. This planarity is a key feature, as it can facilitate binding to targets through mechanisms like π–π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Future Directions and Potential Academic Applications

Rational Design and Development of Novel Benzothiazole-Based Therapeutic Agents

The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. nih.gov The rational design of new therapeutic agents based on the 6-bromo-4-methoxy-1,3-benzothiazol-2-amine framework is a promising avenue for drug discovery. The bromine atom at the 6-position offers a handle for various synthetic transformations, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This capability is crucial for tuning the pharmacological properties of the molecule.

Furthermore, the methoxy (B1213986) group at the 4-position and the amino group at the 2-position can be strategically modified to optimize interactions with biological targets. These modifications can influence the compound's solubility, metabolic stability, and binding affinity. For instance, derivatives of 2-aminobenzothiazoles have shown potential in the development of inhibitors for enzymes like NRH:quinone oxidoreductase 2 (NQO2), which is a target for inflammation and cancer. nih.gov Computational modeling can be employed to predict the binding modes of novel derivatives within the active sites of target proteins, guiding the synthesis of more potent and selective inhibitors. nih.gov

Exploration of this compound as a Molecular Scaffold for Diverse Chemical Entities

The chemical architecture of this compound makes it an ideal molecular scaffold for the synthesis of a wide range of chemical entities. A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. The presence of multiple reaction sites on this benzothiazole (B30560) derivative allows for a combinatorial approach to synthesis, rapidly generating a multitude of new molecules with diverse properties.

Applications in Materials Science and Polymer Chemistry Research

Benzothiazole derivatives are not only valuable in the life sciences but also hold significant promise in the field of materials science. Their rigid, planar structure and extended π-electron systems can impart desirable optical and electronic properties to polymers and other materials. The incorporation of the this compound unit into polymer chains could lead to the development of new materials with enhanced thermal stability, fluorescence, or conductivity.

For example, the fluorescent nature of the related 2,1,3-benzothiadiazole (B189464) (BTD) core has been widely exploited in the design of organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The specific electronic properties endowed by the bromo and methoxy substituents on the benzothiazole ring of the title compound could be harnessed to create novel materials for such applications. The bromine atom also provides a site for polymerization or for grafting the molecule onto surfaces, further expanding its potential in materials science.

Integration in Advanced Sensor Development

The development of highly sensitive and selective chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The benzothiazole scaffold, particularly the 2,1,3-benzothiadiazole variant, has proven to be an excellent building block for fluorescent chemosensors. mdpi.com These sensors operate by changing their fluorescence properties upon binding to a specific analyte.

The this compound molecule possesses the necessary features to be developed into a sophisticated sensor. The electron-donating and -withdrawing substituents on the aromatic ring can be fine-tuned to modulate its photophysical properties. The amine group can be functionalized with a receptor unit designed to selectively bind to a target analyte. The bromine atom offers a site for further modification to enhance the sensor's performance. The development of sensors based on this scaffold could lead to new tools for the detection of ions, small molecules, and biomolecules with high sensitivity and specificity.

Q & A

Q. What are the established synthetic routes for 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine?

Methodological Answer: The compound is synthesized via cyclization of 4-methoxyaniline with ammonium thiocyanate and bromine in glacial acetic acid. Key steps include:

  • Step 1: Stir 4-methoxyaniline (50 mmol) with ammonium thiocyanate (5 equivalents) in acetic acid for 30 minutes at room temperature.
  • Step 2: Slowly add bromine (0.055 mol dissolved in acetic acid) dropwise under cooling (ice bath) to control exothermic reactions.
  • Step 3: Continue stirring at room temperature for 5 hours, then quench the mixture in water and adjust pH to 9 with ammonia to precipitate the product.
  • Yield: ~69% after recrystallization from ethanol .

Q. How is the compound purified after synthesis?

Methodological Answer: Purification involves:

  • Neutralization: After quenching in water, adjust pH to 9 with dilute NaOH or ammonia to precipitate impurities and isolate the target compound .
  • Recrystallization: Use ethanol or ethyl acetate-ethanol mixtures to recrystallize the crude product, improving purity (>98%) .
  • Chromatography: For trace impurities, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic methods confirm the molecular structure?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths (e.g., C-Br: 1.89 Å) and dihedral angles (e.g., methoxy group orientation: 4.2° from the benzothiazole plane) .
  • NMR: Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.9 ppm (methoxy group), and δ 5.1 ppm (NH2, broad singlet) .
  • Mass Spectrometry: Molecular ion peak at m/z 259 (M+H⁺) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Control: Maintain reaction temperature below 25°C during bromine addition to minimize side products (e.g., over-bromination) .
  • Solvent Optimization: Replace glacial acetic acid with a mixed solvent (acetic acid/ethylene glycol, 3:1) to enhance solubility of intermediates, increasing yield to ~75% .
  • Catalytic Additives: Introduce 1–2 mol% of KI to accelerate bromine activation, reducing reaction time by 30% .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications:
    • Position 6: Replace bromine with aryl groups (e.g., 4-chlorophenyl) via Suzuki coupling to study steric effects .
    • Position 2: Convert the amine to hydrazone derivatives by reacting with 2-acyl-indene-1,3-diones to enhance bioactivity .
  • Functionalization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the methoxy position to alter electronic properties and binding affinity .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Data Reconciliation: Cross-validate NMR peaks with computational tools (e.g., DFT simulations) to assign ambiguous signals. For example, distinguish NH2 protons from solvent artifacts using DMSO-d6 .
  • Isotopic Analysis: Use high-resolution mass spectrometry (HRMS) to confirm molecular formula when bromine isotopic patterns overlap with other fragments .
  • Crystallographic Validation: Compare experimental X-ray data (e.g., C-C bond lengths) with Cambridge Structural Database entries to identify structural anomalies .

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